molecular formula C13H17NO3 B14893774 N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

Cat. No.: B14893774
M. Wt: 235.28 g/mol
InChI Key: FRHMPYYZNQSQKA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide is an organic compound with the molecular formula C13H17NO3. It is known for its unique structure, which includes a cyclopentyl group attached to an acetamide moiety, and a hydroxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide typically involves the reaction of cyclopentylamine with 2-(2-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with biological molecules, while the cyclopentyl group may enhance its lipophilicity, allowing it to interact with lipid membranes. These interactions can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyphenoxy group allows for specific interactions with biological targets, while the cyclopentyl group enhances its stability and lipophilicity .

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

N-cyclopentyl-2-(2-hydroxyphenoxy)acetamide

InChI

InChI=1S/C13H17NO3/c15-11-7-3-4-8-12(11)17-9-13(16)14-10-5-1-2-6-10/h3-4,7-8,10,15H,1-2,5-6,9H2,(H,14,16)

InChI Key

FRHMPYYZNQSQKA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2O

solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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